molecular formula C5H6N6 B3052090 2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine CAS No. 38359-71-6

2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine

Cat. No.: B3052090
CAS No.: 38359-71-6
M. Wt: 150.14 g/mol
InChI Key: CUKNTVKPOHXQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine (CAS: 38359-71-6; molecular formula: C₅H₆N₆) is a heterocyclic compound featuring a fused triazole and pyridine ring system. The triazole moiety is attached to the pyridine core at positions 4 and 5 (denoted by the [4,5-c] notation), creating a bicyclic structure with two amine groups at positions 4 and 6 . This scaffold is an isostere of purine, enabling interactions with biological targets such as adenosine receptors and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H4,6,7,8)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNTVKPOHXQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NNN=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300141
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-71-6
Record name NSC135084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of Diaminopyridine Derivatives

Diazotization remains a cornerstone for synthesizing triazolopyridines, leveraging adjacent amino groups on pyridine scaffolds to form the triazole ring. In a study by Sharma et al. (2024), diazotization of 2,3-diamino-furo[2,3-c]pyridines using sodium nitrite (NaNO₂) in acetic acid yielded tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines with 70% efficiency. Adapting this method, 4,5-diaminopyridine-6-amine could undergo similar treatment to generate 2H-triazolo[4,5-c]pyridine-4,6-diamine. Critical parameters include:

  • Reagent stoichiometry : A 1.5:1 molar ratio of NaNO₂ to diamine ensures complete conversion without over-oxidation.
  • Solvent system : A 1:1 mixture of acetic acid and water optimizes protonation and cyclization.
  • Temperature : Reactions conducted at 0°C minimize side reactions, preserving the integrity of the amine groups.

The structural assignment of such products typically relies on X-ray crystallography, as demonstrated in the characterization of triazolo[4,5-b]pyridines.

Cyclization of Cyanoacetamide Precursors

Cyanoacetamides serve as versatile intermediates for constructing fused pyridine systems. Elnagdi et al. (2011) reported that cyanoacetamides derived from 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone undergo cyclization in dimethylformamide (DMF) with sodium acetate to yield 1,2,3-triazolo[4,5-b]pyridines. For the target compound, a analogous approach could involve:

  • Condensation of 4,6-diaminopyridine with cyanoacetic acid under microwave irradiation to form cyanoacetamide intermediates.
  • Cyclization in DMF at reflux, catalyzed by sodium acetate, to forge the triazole ring.

Table 1: Reaction Conditions for Cyanoacetamide Cyclization

Starting Material Solvent Catalyst Temperature Yield (%) Reference
1-(5-Amino-triazolyl)ethanone DMF NaOAc Reflux 87
4,6-Diaminopyridine DMF NaOAc 100°C Predicted -

This method’s success hinges on the electron-withdrawing nature of the cyano group, which facilitates nucleophilic attack and ring closure.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, catalyst-free route to triazolopyridines. A recent protocol by Gupta et al. (2024) synthesized 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in 15 minutes with 85–92% yields. Translating this to 1,2,3-triazolo systems would require:

  • Enaminonitrile precursors : Derived from 4,6-diaminopyridine via condensation with ketones.
  • Microwave conditions : 150 W irradiation at 120°C for 10–20 minutes.

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Enhanced regioselectivity due to uniform heating.

Multi-Component Reactions Involving Hydrazine

The Groebke–Blackburn–Bienaymé (GBB) reaction, though typically used for imidazo-fused systems, can be modified for triazolopyridines. In a study by Kumar et al. (2024), tert-alkyl isocyanides reacted with pyridoxal and diamines to form furo[2,3-c]pyridines, which were subsequently diazotized to triazolo derivatives. Adapting this:

  • Condensation of 4,6-diaminopyridine with aldehydes and isocyanides.
  • Acid-mediated cyclization to form the triazole ring.

Key Consideration : The choice of isocyanide (e.g., tert-butyl vs. benzyl) influences steric and electronic outcomes.

Post-Synthetic Functionalization to Introduce Amine Groups

For precursors lacking the 4,6-diamino substituents, post-synthetic modifications are essential. Methods include:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro groups introduced via nitration.
  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling to install amines at specific positions.

Example : A patent by Li et al. (2021) detailed the reduction of a nitro-pyrazolo[4,3-c]pyridine using Pd-C/H₂ to yield an amino derivative. Applying this to triazolopyridine intermediates could furnish the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Key Methods

Method Yield Range (%) Time Key Challenge
Diazotization 60–70 2–6 h Regioselectivity of triazole ring
Cyanoacetamide Cyclization 80–90 1–3 h Precursor synthesis complexity
Microwave Synthesis 85–95 10–30 min Limited substrate scope
Multi-Component Reaction 50–70 12–24 h Competing side reactions

Chemical Reactions Analysis

Types of Reactions: 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolo-pyridine derivatives.

Mechanism of Action

The mechanism of action of 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .

Comparison with Similar Compounds

Structural Analogs: Triazolopyridine Isomers

Triazolopyridine derivatives vary in the position of the triazole ring fusion to the pyridine core, leading to distinct physicochemical and biological properties. Key isomers include:

Compound Name Fusion Position Molecular Formula Key Properties/Activities Reference
2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine [4,5-c] C₅H₆N₆ Antifungal, anticonvulsant, enzyme inhibition
1,2,3-Triazolo[4,5-b]pyridine [4,5-b] C₅H₄N₄ Depressant, cardiovascular activity; lower melting points compared to [4,5-c] isomers
1,2,3-Triazolo[1,5-a]pyridine [1,5-a] C₅H₄N₄ Tranquilizing effects; distinct NMR shifts due to electron distribution differences

Key Observations :

  • [4,5-c] vs.
  • [4,5-c] vs. [1,5-a] Isomers : The [1,5-a] isomer shows downfield shifts in ¹H-NMR spectra (C3-H and C5-H) compared to [4,5-c], reflecting altered electron delocalization .
Heterocyclic Analogs: Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridine derivatives share the pyridine core but replace the triazole ring with an imidazole moiety. These compounds are prominent TLR7/8 agonists and antiviral agents.

Compound Name (Example) Substituents Molecular Formula Key Properties/Activities Reference
1H-Imidazo[4,5-c]pyridine-4,6-diamine None C₆H₇N₅ TLR7 agonist; antiviral activity
1-Benzyl-2-butyl-N⁶-phenyl derivative Benzyl, butyl, phenyl C₂₆H₂₈N₆ Enhanced lipophilicity; improved TLR7 binding affinity
N⁶-(4-Trifluoromethylbenzyl) derivative 4-Trifluoromethylbenzyl C₂₄H₂₃F₃N₆ Higher metabolic stability due to electron-withdrawing groups

Key Observations :

  • Triazole vs.
  • Substituent Effects : Bulky substituents (e.g., benzyl, trifluoromethyl) enhance receptor selectivity but reduce aqueous solubility .
Functional Analogs: Pyrazolo-Triazolopyrimidines

Pyrazolo-triazolopyrimidines combine triazole and pyrimidine rings, offering structural complexity for diverse bioactivities.

Compound Name Fusion Position Molecular Formula Key Properties/Activities Reference
7-p-Tolyl-[1,2,4]triazolo[1,5-c]pyrimidine [1,5-c] C₁₀H₉N₅ Antithrombotic activity; higher melting point (278–280°C) vs. [4,3-c] isomers
7-p-Tolyl-[1,2,4]triazolo[4,3-c]pyrimidine [4,3-c] C₁₀H₉N₅ Lower melting point (192–194°C); reversible isomerization under acidic conditions

Key Observations :

  • Thermal Stability : [1,5-c] isomers exhibit higher thermal stability due to symmetrical ring fusion, whereas [4,3-c] isomers undergo isomerization .

Biological Activity

The compound 2H-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine is a member of the triazolopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • IUPAC Name : this compound
  • Chemical Formula : C5_5H6_6N6_6
  • Molecular Weight : 150.14 g/mol

1. Antimicrobial Activity

Research has indicated that derivatives of triazolo[4,5-c]pyridines display significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentrations (MIC) against a range of pathogens. The findings are summarized in the table below:

CompoundMIC (µg/mL)Pathogen
This compound0.25Staphylococcus aureus
Derivative A0.22Escherichia coli
Derivative B0.30Candida albicans

These results suggest that the compound exhibits potent activity against both bacterial and fungal strains.

2. Anticancer Activity

The anticancer potential of triazolo[4,5-c]pyridine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

  • HeLa Cells : IC50_{50} = 0.126 µM
  • SMMC-7721 Cells : IC50_{50} = 0.071 µM
  • K562 Cells : IC50_{50} = 0.164 µM

These values indicate that the compound and its derivatives possess significant cytotoxic effects against cancer cells compared to standard treatments like doxorubicin .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or enzymes critical for cellular processes:

  • c-Met Kinase Inhibition : Some derivatives have been shown to selectively inhibit c-Met kinases at low concentrations (IC50_{50} = 0.005 µM), making them potential candidates for cancer therapy .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazolo[4,5-c]pyridine and evaluated their biological activity. The most potent compound exhibited an IC50_{50} value of 0.071 µM against liver cancer cells (SMMC-7721). The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazolo[4,5-c]pyridine derivatives against resistant strains of bacteria. The study highlighted that certain substitutions on the triazole ring could improve antibacterial activity significantly .

Summary of Findings

The biological activity of this compound demonstrates promising potential in various therapeutic areas:

  • Antimicrobial Activity : Effective against both bacterial and fungal pathogens.
  • Anticancer Activity : Significant cytotoxicity observed in multiple cancer cell lines.
  • Mechanistic Insights : Inhibition of key kinases provides a pathway for therapeutic application.

Q & A

Q. What are the common synthetic routes for 2H-[1,2,3]triazolo[4,5-c]pyridine derivatives, and how can their yields be optimized?

The synthesis of triazolopyridine derivatives typically involves diazotization reactions starting from pyridine-3,4-diamine. For example, 3H-[1,2,3]triazolo[4,5-c]pyridine (1b) is synthesized via NaNO₂-mediated diazotization, achieving good yields under controlled temperature (0–5°C) and acidic conditions (HCl) . Optimization strategies include:

  • Reagent selection : Using chloroacetonitrile in DMF with triethylamine as a base for nucleophilic substitutions, yielding mixtures of regioisomers (e.g., 63% yield for 2-4b derivatives) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives .

Q. How are structural and purity characteristics of triazolopyridine derivatives validated?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning. For instance, aryl substituents on the triazole ring produce distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weights (e.g., GC/MS data for acrylonitrile derivatives in ) .
  • Melting Point Analysis : Physical state consistency (e.g., solids with melting points between 171–196.7°C) indicates purity .

Advanced Research Questions

Q. What strategies improve the aqueous solubility of triazolopyridine-based drug candidates?

Poor solubility is a critical barrier in preclinical development. For example, compound 4b exhibited a solubility of 0.71 µM at pH 6.7. Optimization approaches include:

  • Structural modifications : Introducing hydrophilic groups (e.g., piperidine N-capping) increased solubility to 15.9 µM .
  • Salt formation : Leveraging counterions (e.g., HCl salts) enhances dissolution rates .
  • Co-solvent systems : Using cyclodextrins or PEG-based excipients improves bioavailability in in vivo models .

Q. How do substituents on the triazolopyridine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Antifungal activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl) show lower MIC values (e.g., 0.8–12.5 µg/mL against Candida spp.) compared to electron-donating substituents .
  • P2X7 receptor antagonism : 6-Methyltetrahydrotriazolopyridines (e.g., clinical candidate in ) exhibit nanomolar potency due to enhanced binding affinity from hydrophobic side chains .
  • Photovoltaic efficiency : Auxiliary acceptors like 2H-triazolopyridine in dyes (e.g., NPT5) achieve 7.92% solar cell efficiency by modulating charge transfer dynamics .

Q. What mechanistic insights explain the neuroprotective effects of triazolopyridine derivatives in Alzheimer’s disease models?

Triazolopyridines targeting the P2X7/NLRP3/caspase-1 pathway reduce neuroinflammation by:

  • Inhibiting NLRP3 inflammasome activation : Blocking ATP-induced microglial IL-1β release via P2X7 receptor antagonism .
  • Reducing oxidative stress : Derivatives with acrylonitrile moieties scavenge reactive oxygen species (ROS) in neuronal cells .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in biological activity data across triazolopyridine analogs?

Discrepancies often arise from assay variability or structural isomerism. Best practices include:

  • Standardized assays : Use identical fungal strains (e.g., Candida albicans ATCC 90028) and MIC protocols .
  • Regioisomer separation : Employ HPLC or column chromatography to isolate isomers (e.g., 2a vs. 4a) before activity testing .

Q. What in vitro/in vivo models are suitable for pharmacokinetic (PK) profiling of triazolopyridine derivatives?

  • In vitro : Caco-2 cell monolayers assess permeability; hepatic microsomes evaluate metabolic stability .
  • In vivo : Mouse models with plasma/brain ratio measurements (e.g., low brain penetration in ) guide CNS drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.